2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI)
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Overview
Description
2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI): is a heterocyclic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with o-phenylenediamine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the benzimidazole ring.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines.
Substitution Products: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Pharmacology: It is used in pharmacological studies to understand its interaction with biological targets.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex molecules.
Agriculture: It is explored for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity and affecting metabolic pathways.
Receptor Interaction: It interacts with specific receptors on cell surfaces, modulating signal transduction pathways.
Mechanism:
Binding: The compound forms hydrogen bonds and hydrophobic interactions with its target, stabilizing the complex.
Inhibition: By occupying the active site, it prevents the substrate from binding, thereby inhibiting the enzyme’s function.
Comparison with Similar Compounds
- 2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methyl-(9CI)
- 2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-chloro-(9CI)
Comparison:
- Structural Differences: The presence of different substituents (methoxy, methyl, chloro) at the 5-position.
- Biological Activity: Each compound exhibits unique biological activities due to the nature of the substituent.
- Chemical Properties: Variations in solubility, stability, and reactivity based on the substituent.
Uniqueness:
- Methoxy Group: The methoxy group at the 5-position imparts specific electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.
- Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-ethyl-6-methoxy-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-12-9-5-4-7(14-2)6-8(9)11-10(12)13/h4-6H,3H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOLNBPPYXYIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58533-59-8 |
Source
|
Record name | 1-ethyl-5-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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